3-Sulfopropane-1-sulfonyl fluoride

概要

説明

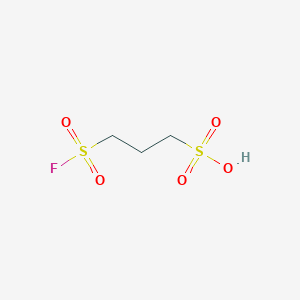

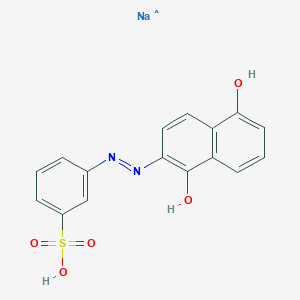

3-Sulfopropane-1-sulfonyl fluoride is a chemical compound with the CAS Number: 1803571-16-5 . It is a powder form substance and has a molecular weight of 224.66 .

Synthesis Analysis

A facile cascade process for directly transforming the abundant and inexpensive sulfonates (or sulfonic acids) to the highly valuable sulfonyl fluorides was developed . This new protocol features mild reaction conditions using readily available and easy-to-operate reagents .Molecular Structure Analysis

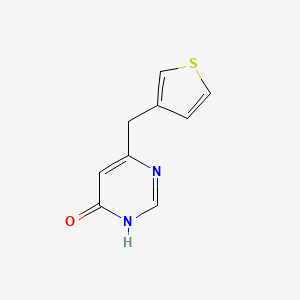

The IUPAC name of 3-Sulfopropane-1-sulfonyl fluoride is 3-(chlorosulfonyl)propane-1-sulfonyl fluoride . The InChI code is 1S/C3H6ClFO4S2/c4-10(6,7)2-1-3-11(5,8)9/h1-3H2 .Chemical Reactions Analysis

Sulfonyl fluorides have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides .Physical And Chemical Properties Analysis

3-Sulfopropane-1-sulfonyl fluoride is a powder form substance . It has a molecular weight of 224.66 .科学的研究の応用

Synthesis of Sulfonyl Fluorides

3-Sulfopropane-1-sulfonyl fluoride is used in the synthesis of various sulfonyl fluorides, which are valuable in different fields due to their unique stability-reactivity balance. This compound serves as a precursor in a facile cascade process that transforms sulfonates or sulfonic acids to sulfonyl fluorides under mild reaction conditions .

Chemical Biology

In chemical biology, sulfonyl fluorides are utilized as covalent probes. They target active-site amino acid residues efficiently due to their compatible electrophilicity. 3-Sulfopropane-1-sulfonyl fluoride can be used to develop such probes, aiding in the study of protein functions and interactions .

Pharmaceutical Applications

The pharmaceutical industry benefits from the use of sulfonyl fluorides in the development of protease inhibitors. These compounds, including derivatives of 3-Sulfopropane-1-sulfonyl fluoride, can inactivate enzymes by reacting with active site amino acids, leading to the creation of new medications .

Antibacterial Agents

Sulfonyl fluorides have shown effectiveness in killing Gram-negative bacteria. Compounds like 3-Sulfopropane-1-sulfonyl fluoride could potentially react with target proteins directly or through intermediates, providing a pathway for developing new antibacterial agents .

Diagnostic Imaging

In the field of diagnostic imaging, particularly positron emission tomography (PET), sulfonyl fluorides are used to create 18F-labelled biomarkers. 3-Sulfopropane-1-sulfonyl fluoride could be employed to synthesize such markers, enhancing the diagnosis and treatment monitoring of various diseases .

Material Science

The stability and reactivity of sulfonyl fluorides make them suitable for applications in material science. 3-Sulfopropane-1-sulfonyl fluoride can be used to modify surfaces or create new materials with specific properties .

Organic Synthesis

In organic synthesis, 3-Sulfopropane-1-sulfonyl fluoride is a reagent for introducing sulfonyl fluoride groups into organic molecules. This can lead to the creation of complex molecules with diverse functionalities .

Environmental Science

Sulfonyl fluorides, derived from compounds like 3-Sulfopropane-1-sulfonyl fluoride, can be used in environmental science for the detection and quantification of pollutants. Their unique chemical properties allow for sensitive and selective analysis methods .

作用機序

While the mechanism of action of 3-Sulfopropane-1-sulfonyl fluoride is not explicitly mentioned in the search results, sulfonyl fluorides in general have been shown to manage and prevent dental caries and gingivitis by promoting enamel mineralization, reducing gingival inflammation and bleeding, its potential broad-spectrum antibiotic effect, and through modulation of the microbial composition of the dental biofilm .

Safety and Hazards

The safety information for 3-Sulfopropane-1-sulfonyl fluoride includes several hazard statements such as H302, H314, and H335 . Precautionary statements include P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P403+P233, P405, P501 .

将来の方向性

特性

IUPAC Name |

3-fluorosulfonylpropane-1-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7FO5S2/c4-10(5,6)2-1-3-11(7,8)9/h1-3H2,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUCVJFCRKOZGDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS(=O)(=O)O)CS(=O)(=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7FO5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluorosulfonylpropane-1-sulfonic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-cyclopropyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide](/img/structure/B1487143.png)

![4-((Benzyloxycarbonyl)(ethyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B1487152.png)